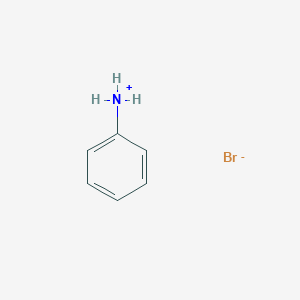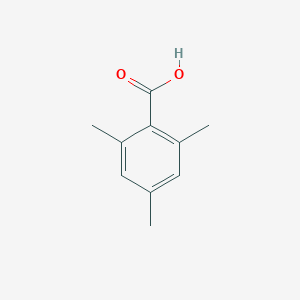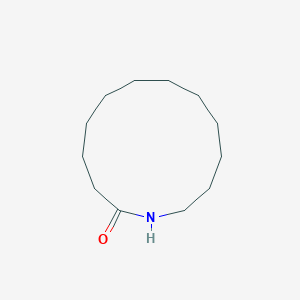
2-Naphthoyl chloride
Vue d'ensemble
Description
2-Naphthoyl chloride, also known as β-naphthoyl chloride, is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, characterized by the presence of a carbonyl chloride group attached to the second position of the naphthalene ring. This compound is typically a pale yellow solid with a pungent odor and is used extensively in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Naphthoyl chloride is commonly synthesized through the reaction of 2-naphthoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:
C10H7COOH+SOCl2→C10H7COCl+SO2+HCl
In this reaction, 2-naphthoic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reaction with alcohols to form esters or with amines to form amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-naphthoic acid and hydrochloric acid.
Reduction: It can be reduced to 2-naphthaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: For nucleophilic substitution reactions, alcohols and amines are commonly used under mild conditions.
Water: Hydrolysis reactions are typically carried out in aqueous solutions.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
2-Naphthoic Acid: Formed from hydrolysis.
2-Naphthaldehyde: Formed from reduction.
Applications De Recherche Scientifique
2-Naphthoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-naphthoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of this compound leads to the formation of an amide bond.
Comparaison Avec Des Composés Similaires
1-Naphthoyl Chloride: Similar in structure but with the carbonyl chloride group attached to the first position of the naphthalene ring.
Benzoyl Chloride: Contains a benzene ring instead of a naphthalene ring.
4-Methoxybenzoyl Chloride: Contains a methoxy group on the benzene ring.
Uniqueness of 2-Naphthoyl Chloride: this compound is unique due to its specific position of the carbonyl chloride group on the naphthalene ring, which imparts distinct reactivity and properties. This positional isomerism allows for the synthesis of unique derivatives that are not possible with other acyl chlorides.
Propriétés
IUPAC Name |
naphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBCXGRQWUJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062287 | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-83-6 | |
| Record name | 2-Naphthoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-naphthoyl chloride in current research?
A1: this compound is primarily employed as a derivatizing agent in analytical chemistry. It reacts with compounds like aliphatic alcohols [], amphetamines [, ], and amino acids [] to form derivatives with enhanced detectability in techniques like HPLC (High-Performance Liquid Chromatography) and fluorescence detection.
Q2: Can you elaborate on how this compound enhances the detection of target compounds?
A2: this compound introduces a naphthalene ring system into the target molecule through a derivatization reaction. This ring system possesses strong UV absorption and fluorescence properties, making the derivatized compound easier to detect and quantify using techniques like HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) [, ].
Q3: Are there any specific applications of this compound in analyzing food and feed products?
A3: Yes, this compound has been successfully utilized in determining the presence of contaminants in food and feed. One example is its use in a method for detecting T-2 toxin, a mycotoxin found in feedstuffs, using HPLC-FLD after derivatization with this compound []. Another application is its use in detecting ricinoleic acid, a marker for the presence of the fungus Secale cornutum in rye, also utilizing HPTLC-FLD after derivatization [].
Q4: Beyond its analytical applications, is this compound employed in synthesizing other compounds?
A4: Indeed, this compound serves as a building block in organic synthesis. For example, it plays a crucial role in synthesizing macrocyclic compounds like naphthalene ring-based calixarenes, lactones, and amides. These macrocycles have potential applications as molecular receptors [].
Q5: Can this compound participate in metal-catalyzed reactions?
A5: Yes, research has demonstrated the successful use of this compound in iridium-catalyzed reactions with internal alkynes. These reactions provide a route to synthesize substituted anthracene derivatives, expanding the synthetic utility of this compound [].
Q6: Has the reactivity of this compound been investigated in different solvents?
A6: Yes, the solvolysis reactions of this compound have been studied in various solvents to understand its reactivity and the mechanism of its reactions [, ]. These studies revealed that the reaction mechanism can shift between SN1-like and addition-elimination pathways depending on the solvent's properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)








